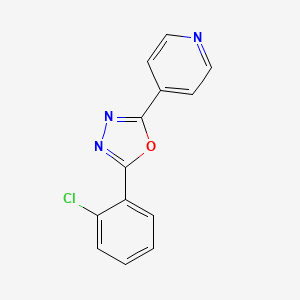

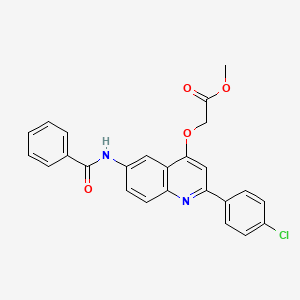

2-(2-Chlorophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

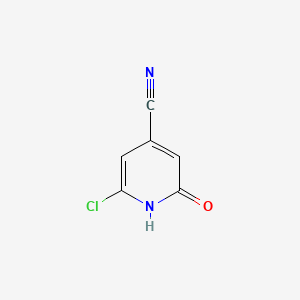

The molecular structure of this compound, as implied by its name, would be characterized by the presence of a 1,3,4-oxadiazole ring attached to a 2-chlorophenyl group and a pyridin-4-yl group . The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized.Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the 1,3,4-oxadiazole ring, the 2-chlorophenyl group, and the pyridin-4-yl group . These groups could potentially participate in a variety of chemical reactions, depending on the conditions.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the 1,3,4-oxadiazole ring, the 2-chlorophenyl group, and the pyridin-4-yl group . These groups could affect properties such as solubility, melting point, boiling point, and reactivity.Applications De Recherche Scientifique

Cholinesterase Inhibition and Potential Dementia Treatment

- 2,5-Disubstituted 1,3,4-oxadiazoles, including compounds similar to 2-(2-Chlorophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole, have been studied for their potential in treating dementias like Alzheimer's. They exhibit moderate dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases. This class of compounds shows promising results in enzyme inhibition, potentially more effective than established drugs like rivastigmine (Pflégr et al., 2022).

Anticancer and Antimicrobial Properties

- Certain 1,3,4-oxadiazole analogues demonstrate notable anticancer properties. Studies have shown their effectiveness against various cancer cell lines, including non-small lung cancer, colon cancer, and breast cancer. These compounds also exhibit antimicrobial properties, with some showing significant antibacterial and antifungal activities (Ahsan & Shastri, 2015).

Anti-tubercular Activity

- Research on oxadiazole derivatives, including the 2-(2-Chlorophenyl) variant, highlights their potential in treating tuberculosis. These compounds show moderate activity against Mycobacterium tuberculosis, comparable to standard anti-tuberculosis agents (Al-Tamimi et al., 2018).

Photophysical Applications

- The photophysical properties of 1,3,4-oxadiazole derivatives have been explored, particularly their potential in electrospinning composite fibers and photoluminescence. These studies focus on improving emissive performance and photostability, which have applications in the development of new materials for electronics and photonics (Nie et al., 2015).

Structural Analysis in Crystal Chemistry

- Crystal structure analysis of oxadiazole compounds provides insights into their molecular configurations. Understanding these structures can have implications in the development of new materials with specific properties, such as enhanced reactivity or stability (Shen et al., 2018).

Electroluminescence and Electronic Devices

- Studies on 1,3,4-oxadiazole-containing compounds, such as those related to this compound, have focused on their electroluminescence properties. These properties are crucial in the design and improvement of organic light-emitting diodes (OLEDs) and other electronic devices (Wang et al., 2007).

Safety and Hazards

As with any chemical compound, handling “2-(2-Chlorophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole” would require appropriate safety precautions to prevent exposure and potential harm . The specific hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity.

Orientations Futures

The future research directions for this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its potential biological activities, and development of applications in areas such as medicinal chemistry or materials science .

Propriétés

IUPAC Name |

2-(2-chlorophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN3O/c14-11-4-2-1-3-10(11)13-17-16-12(18-13)9-5-7-15-8-6-9/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQGEZCHIHCDML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=NC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-methyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2990648.png)

![5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol](/img/structure/B2990649.png)

![2-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2990651.png)

![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-dimethylpropan-1-one](/img/structure/B2990655.png)

![(Z)-2-cyano-3-(2,5-dichloro-3-methylimidazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2990659.png)

![(2-(ethylthio)-1H-benzo[d]imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2990671.png)